2-(3,4-Dihydroxyphenyl)ethyl-1-13C-amine-15N hcl chemical properties
2-(3,4-Dihydroxyphenyl)ethyl-1-13C-amine-15N hcl chemical properties
An In-Depth Technical Guide to 2-(3,4-Dihydroxyphenyl)ethyl-1-¹³C-amine-¹⁵N Hydrochloride
Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis considerations, and research applications of 2-(3,4-Dihydroxyphenyl)ethyl-1-¹³C-amine-¹⁵N hydrochloride, an isotopically labeled form of the critical neurotransmitter dopamine. Designed for researchers, scientists, and drug development professionals, this document delves into the physicochemical and spectroscopic characteristics that make this compound an invaluable tool in modern analytical and biomedical research. We will explore its primary application as an internal standard in mass spectrometry-based quantification, its utility in metabolic flux analysis, and its potential in advanced NMR studies. Detailed experimental protocols and workflows are provided to illustrate its practical implementation in the laboratory.
Introduction: The Significance of Isotopic Labeling
Dopamine, a naturally occurring catecholamine, is a fundamental neurotransmitter in the central nervous system, playing a pivotal role in motor control, motivation, reward, and hormone regulation.[1][2] Its dysregulation is implicated in numerous neurological and psychiatric disorders, including Parkinson's disease and addiction. Consequently, the accurate quantification of dopamine and the study of its metabolic pathways are of paramount importance in neuroscience and pharmaceutical development.
Standard analytical methods often face challenges in precision and accuracy due to sample matrix effects and variability during sample processing. The use of stable isotope-labeled (SIL) internal standards is the gold standard to overcome these issues. 2-(3,4-Dihydroxyphenyl)ethyl-1-¹³C-amine-¹⁵N HCl is a high-purity, dual-labeled isotopologue of dopamine hydrochloride. The incorporation of a carbon-13 (¹³C) at the C1 position of the ethylamine side-chain and a nitrogen-15 (¹⁵N) in the amine group provides a distinct and predictable mass shift. These stable, heavy isotopes do not alter the chemical properties of the molecule, ensuring it co-elutes with and exhibits identical ionization efficiency to the endogenous, unlabeled dopamine during chromatographic and mass spectrometric analysis.[] This guide will elucidate the properties that make this specific labeled compound a superior choice for demanding research applications.
Physicochemical Properties
The fundamental chemical and physical properties of 2-(3,4-Dihydroxyphenyl)ethyl-1-¹³C-amine-¹⁵N HCl are nearly identical to its unlabeled counterpart, with the primary difference being its molecular weight. This consistency is crucial for its function as an ideal internal standard.
Table 1: Core Physicochemical and Identification Data
| Property | Value | Source(s) |
| IUPAC Name | 4-(2-amino-¹⁵N-ethyl-1-¹³C)benzene-1,2-diol hydrochloride | [4] |
| Molecular Formula | ¹³CC₇H₁₁¹⁵NO₂ · HCl | [4] |
| Molecular Weight | 191.63 g/mol | [4][5] |
| Unlabeled MW | 189.64 g/mol | [6] |
| Labeled CAS Number | 369656-74-6 | [4][5] |
| Unlabeled CAS Number | 62-31-7 | [5] |
| Appearance | White crystalline powder | [1] |
| Solubility | Freely soluble in water; soluble in methanol and hot ethanol | [1] |
| Storage Conditions | Store at room temperature, protected from light and moisture | [5][7][8] |
| Chemical Purity | Typically ≥98% | [5][7] |
| Isotopic Enrichment | Typically ≥99% for both ¹³C and ¹⁵N | [5] |
Molecular Structure and Spectroscopic Profile
The strategic placement of the ¹³C and ¹⁵N isotopes is key to the utility of this compound.
Caption: Structure of 2-(3,4-Dihydroxyphenyl)ethyl-1-¹³C-amine-¹⁵N⁺ HCl⁻.
Mass Spectrometry (MS)
In mass spectrometry, the dual labeling results in a molecule that is +2 Da heavier than the most abundant isotopologue of natural dopamine (¹²C₈H₁₁¹⁴NO₂). This mass difference is easily resolved by modern mass spectrometers and is large enough to prevent isotopic crosstalk from the natural abundance of ¹³C in the unlabeled analyte. When a biological sample is spiked with the labeled standard, two distinct ion signals are monitored—one for the endogenous analyte and one for the internal standard. The ratio of their peak areas is used for precise quantification, as this ratio remains constant even if sample is lost during preparation.[][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹³C and ¹⁵N have a nuclear spin of 1/2, making them NMR-active.[] While a full NMR analysis is beyond the scope of this guide, the presence of these labels offers unique opportunities for structural and mechanistic studies.[10][11]
-
¹³C NMR: The signal for the labeled carbon (C1 on the ethyl chain) will be a strong singlet in a proton-decoupled spectrum. In a proton-coupled spectrum, its multiplicity will be determined by the adjacent protons. The high enrichment (99%) ensures a dramatically enhanced signal-to-noise ratio for this specific carbon position compared to a spectrum of the unlabeled compound.[12][13]
-
¹⁵N NMR: Similarly, ¹⁵N NMR can directly probe the chemical environment of the amine group. Heteronuclear correlation experiments, such as HSQC (Heteronuclear Single Quantum Coherence), can correlate the ¹⁵N nucleus with its attached protons, providing detailed structural information.[10][13] The dual ¹³C-¹⁵N labeling enables advanced NMR experiments that can trace bond connectivities (e.g., HNCACB-type experiments in labeled peptides) and are invaluable in structural biology.[10][11]
Synthesis and Isotopic Labeling Considerations
The synthesis of isotopically labeled dopamine generally follows established routes for the unlabeled compound, but utilizes labeled starting materials at a critical step.[14] A common synthetic strategy involves the Friedel-Crafts acylation of a protected catechol, followed by amination and reduction.[15]
To produce 2-(3,4-Dihydroxyphenyl)ethyl-1-¹³C-amine-¹⁵N HCl, the synthesis would incorporate precursors such as potassium cyanide (K¹³CN) or sodium cyanide (Na¹³CN) to introduce the ¹³C label, and a ¹⁵N-labeled amine source, like ¹⁵N-ammonia or a derivative, for the amination step.[14] The choice of when to introduce the labels is critical to maximize yield and minimize cost.[14]
Caption: Generalized synthetic workflow for introducing ¹³C and ¹⁵N labels.
Applications in Research and Development
The primary utility of this compound stems from its identity as a stable isotope-labeled analog of a key biomolecule.
Gold Standard for Quantitative Bioanalysis
The most prevalent application is as an internal standard for the quantification of dopamine in complex biological matrices (e.g., plasma, urine, cerebrospinal fluid, brain tissue microdialysate) by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The Causality of Its Effectiveness:
-
Correction for Matrix Effects: The labeled standard co-elutes with the unlabeled analyte and experiences the same ion suppression or enhancement from the biological matrix. The ratio of analyte-to-standard remains constant, ensuring accurate quantification.
-
Correction for Sample Loss: Any physical loss of sample during extraction, handling, or injection affects both the analyte and the standard equally, preserving the analytical ratio.
-
Increased Precision and Accuracy: By accounting for variations in instrument response and sample preparation, the use of a stable isotope-labeled internal standard significantly improves the reproducibility and reliability of quantitative results, which is essential for clinical diagnostics and pharmacokinetic studies.[16]
Metabolic Pathway and Flux Analysis
As a labeled precursor, this compound can be administered to cell cultures or in vivo models to trace the metabolic fate of dopamine.[17][18] Researchers can use MS or NMR to track the incorporation of the ¹³C and ¹⁵N labels into downstream metabolites, such as norepinephrine and epinephrine, or into degradation products like homovanillic acid (HVA).[16] This allows for the dynamic measurement of enzyme activity and pathway flux, providing critical insights into how diseases or drug candidates alter neurotransmitter metabolism.[10][17]
Experimental Protocol: Quantification of Dopamine by LC-MS/MS
This protocol outlines a validated methodology for using 2-(3,4-Dihydroxyphenyl)ethyl-1-¹³C-amine-¹⁵N HCl as an internal standard.
Objective: To accurately measure the concentration of endogenous dopamine in rat plasma samples.
Methodology:
-
Reagent Preparation:
-
Dopamine Stock (1 mg/mL): Accurately weigh and dissolve unlabeled dopamine HCl in 0.1 M perchloric acid.
-
Internal Standard (IS) Stock (1 mg/mL): Dissolve 2-(3,4-Dihydroxyphenyl)ethyl-1-¹³C-amine-¹⁵N HCl in 0.1 M perchloric acid.
-
Working IS Solution (100 ng/mL): Serially dilute the IS stock solution in 50:50 methanol/water.
-
Calibration Standards: Serially dilute the dopamine stock to create a series of calibration standards (e.g., 0.1 to 100 ng/mL) in a surrogate matrix (e.g., charcoal-stripped plasma).
-
-
Sample Preparation (Protein Precipitation):
-
Causality: This step removes high-molecular-weight proteins that interfere with chromatography and MS detection.
-
Pipette 50 µL of plasma sample, calibrator, or quality control sample into a microcentrifuge tube.
-
Add 10 µL of the Working IS Solution (100 ng/mL) to all tubes (except blanks) and vortex briefly.
-
Add 150 µL of ice-cold acetonitrile containing an antioxidant (e.g., 0.1% formic acid) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
-
LC-MS/MS Instrumentation and Parameters:
-
Self-Validation: The system suitability is confirmed by monitoring the retention time and peak shape of the internal standard.
-
LC Column: A reverse-phase C18 column suitable for polar compounds (e.g., HILIC or with an appropriate ion-pairing agent).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to separate dopamine from other matrix components.
-
Mass Spectrometer: Triple quadrupole mass spectrometer operating in positive ion mode.
-
MRM Transitions (Example):
-
Dopamine (Analyte): Q1: 154.1 -> Q3: 137.1
-
Labeled Dopamine (IS): Q1: 156.1 -> Q3: 139.1
-
-
-
Data Analysis and Quantification:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the Peak Area Ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the Peak Area Ratio versus the nominal concentration for the calibration standards.
-
Determine the concentration of dopamine in the unknown samples by interpolating their Peak Area Ratios from the linear regression of the calibration curve.
-
Caption: Workflow for quantitative analysis using a labeled internal standard.
Conclusion
2-(3,4-Dihydroxyphenyl)ethyl-1-¹³C-amine-¹⁵N hydrochloride represents a sophisticated and essential tool for modern scientific inquiry. Its chemical properties, being virtually identical to its endogenous counterpart, combined with its distinct mass, make it the ideal internal standard for achieving the highest levels of accuracy and precision in dopamine quantification. Furthermore, its utility as a metabolic tracer provides a powerful method for investigating the complex dynamics of catecholamine pathways. For any researcher in neuroscience, pharmacology, or clinical diagnostics working with dopamine, the use of this dual-labeled standard is a critical component of a robust and validated analytical methodology.
References
-
13C 15N Labeled Compounds. (2024, November 13). Isotope Science / Alfa Chemistry. [Link]
-
Dopamine (Dopamine Hydrochloride): Side Effects, Uses, Dosage, Interactions, Warnings. (2014, December 15). RxList. [Link]
-
DOPAMINE HYDROCHLORIDE. (2024, August 6). Chemwatch. [Link]
-
Dopamine Hydrochloride. (n.d.). PubChem. Retrieved February 26, 2026, from [Link]
-
DOPAMINE HYDROCHLORIDE. (n.d.). Inxight Drugs. Retrieved February 26, 2026, from [Link]
-
In vivo stable isotope labeling of 13C and 15N... (2015, May 12). F1000Research. [Link]
-
The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization. (2023, May 9). Frontiers in Fungal Biology. [Link]
-
2-(3,4-Dihydroxyphenyl-D3)ethylamine hcl. (n.d.). PubChem. Retrieved February 26, 2026, from [Link]
-
Vlaming, M. L. H., & van der Graaf, P. H. (2012). Applications of stable isotopes in clinical pharmacology. British Journal of Clinical Pharmacology, 73(3), 346-357. [Link]
-
A simple method for in situ-labelling with 15N and 13C of grassland plant species by foliar brushing. (2013). Methods in Ecology and Evolution, 4(10), 962-969. [Link]
- EP0292202A1 - 2-(3,4-Dihydroxyphenyl ethyl amines, their preparation and use as pharmaceutical compounds. (n.d.). Google Patents.
-
The importance of isotopic labelling in drug development. (2023, June 15). Chemicals Knowledge Hub. [Link]
-
DOPAMINE:HCL (2-(3,4-DIHYDROXYPHENYL)- ETHYLAMINE:HCL) (1-13C, 99%). (n.d.). Eurisotop. Retrieved February 26, 2026, from [Link]
-
2-(3,4-dihydroxyphenyl-13c6)ethylamine hcl. (2025, August 22). Chemsrc. [Link]
-
Label-Free Dopamine Imaging in Live Rat Brain Slices. (2014). Angewandte Chemie International Edition, 53(44), 11948-11951. [Link]
-
Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds... (2025, February 2). SciHorizon. [Link]
-
Synthesis of isotopomers of dopamine labeled with deuterium or tritium. (2006). Journal of Labelled Compounds and Radiopharmaceuticals, 49(12), 1061-1067. [Link]
-
2D and 3D 15N-13C-13C NMR Chemical Shift Correlation Spectroscopy of Solids... (2000). Journal of the American Chemical Society, 122(12), 2762-2772. [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Wiley. Retrieved February 26, 2026, from [Link]
-
15N-, 13C- and 1H-NMR Spectroscopy Characterization... (2017). Molecules, 22(7), 1198. [Link]
Sources
- 1. Dopamine hydrochloride | 62-31-7 [chemicalbook.com]
- 2. Dopamine (Dopamine Hydrochloride): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. 2-(3,4-Dihydroxyphenyl)ethyl-1-13C-amine-15N HCl [lgcstandards.com]
- 5. isotope.com [isotope.com]
- 6. Dopamine Hydrochloride | C8H12ClNO2 | CID 65340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. isotope.com [isotope.com]
- 8. isotope.com [isotope.com]
- 9. Label-Free Dopamine Imaging in Live Rat Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 11. meihonglab.com [meihonglab.com]
- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 13. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. f1000research.com [f1000research.com]
- 18. Frontiers | The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization [frontiersin.org]
